molecular formula C9H19NO B13544141 2-Amino-1-isobutylcyclopentanol

2-Amino-1-isobutylcyclopentanol

Cat. No.: B13544141
M. Wt: 157.25 g/mol
InChI Key: QDDLQHCWRYUHOK-UHFFFAOYSA-N
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Description

2-Amino-1-isobutylcyclopentanol is an organic compound with a unique structure that includes an amino group and a hydroxyl group attached to a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-isobutylcyclopentanol typically involves the reaction of cyclopentanone with isobutylamine under specific conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride to facilitate the reduction of the ketone group to a hydroxyl group. The reaction conditions often include a solvent like ethanol and a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, to maintain consistent reaction conditions and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-isobutylcyclopentanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be further reduced to remove the hydroxyl group, forming a fully saturated cyclopentane derivative.

    Substitution: The amino group can participate in substitution reactions with halides or other electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, electrophiles, and catalysts like palladium or platinum.

Major Products Formed

    Oxidation: Cyclopentanone derivatives.

    Reduction: Saturated cyclopentane derivatives.

    Substitution: Various substituted cyclopentanol derivatives.

Scientific Research Applications

2-Amino-1-isobutylcyclopentanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological systems and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-1-isobutylcyclopentanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites, while the hydroxyl group can participate in additional bonding interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methyl-1-propanol: Similar structure but with a different alkyl group.

    2-Amino-1-butanol: Similar functional groups but with a linear chain instead of a cyclopentane ring.

    2-Amino-1,4-dihydropyrimidines: Contains an amino group and a heterocyclic ring.

Uniqueness

2-Amino-1-isobutylcyclopentanol is unique due to its cyclopentane ring structure, which imparts different steric and electronic properties compared to linear or aromatic analogs. This uniqueness can lead to distinct reactivity and interactions in chemical and biological systems.

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

2-amino-1-(2-methylpropyl)cyclopentan-1-ol

InChI

InChI=1S/C9H19NO/c1-7(2)6-9(11)5-3-4-8(9)10/h7-8,11H,3-6,10H2,1-2H3

InChI Key

QDDLQHCWRYUHOK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1(CCCC1N)O

Origin of Product

United States

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